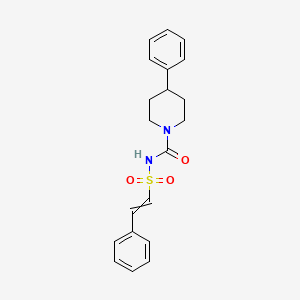
4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring substituted with a phenyl group and a phenylethenesulfonyl group. This compound is part of the broader class of piperidine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be formed through hydrogenation or cyclization reactions involving suitable starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, cycloaddition, and amination are often employed. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in pain management and neuropharmacology.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives such as fentanyl analogs, which share structural features and pharmacological properties. Examples include:
Fentanyl: A potent opioid analgesic.
Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.
Uniqueness
What sets 4-Phenyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications .
Propriétés
Numéro CAS |
61298-87-1 |
|---|---|
Formule moléculaire |
C20H22N2O3S |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
4-phenyl-N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H22N2O3S/c23-20(21-26(24,25)16-13-17-7-3-1-4-8-17)22-14-11-19(12-15-22)18-9-5-2-6-10-18/h1-10,13,16,19H,11-12,14-15H2,(H,21,23) |
Clé InChI |
DNXFNJGMRVCFDC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)C(=O)NS(=O)(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)
![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
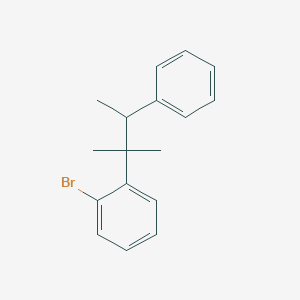
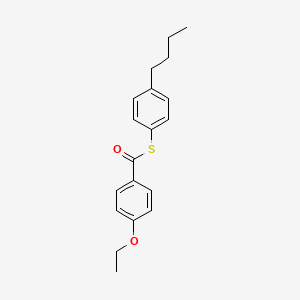
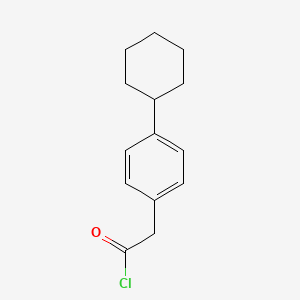

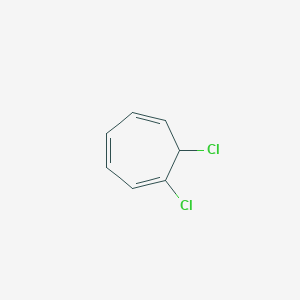
![2,2-Dimethyl-N-[9-(5-methylfuran-2-yl)-9H-purin-6-yl]propanamide](/img/structure/B14587593.png)

![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)
